molecular formula C8H8O3 B6270143 3-(furan-2-yl)-2-methylprop-2-enoic acid CAS No. 54160-39-3

3-(furan-2-yl)-2-methylprop-2-enoic acid

Cat. No.: B6270143
CAS No.: 54160-39-3
M. Wt: 152.1
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Description

3-(furan-2-yl)-2-methylprop-2-enoic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms

Mechanism of Action

Target of Action

It has been found that similar compounds demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

The mode of action of 3-(furan-2-yl)-2-methylprop-2-enoic acid involves its interaction with its targets through a process known as hydroarylation of the carbon–carbon double bond . This process is facilitated by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .

Biochemical Pathways

The hydroarylation process that it undergoes suggests that it may influence pathways involving carbon–carbon double bonds

Pharmacokinetics

It is noted that similar compounds have high gastrointestinal absorption .

Result of Action

The result of the action of this compound is primarily antimicrobial activity. It has been found to suppress yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the hydroarylation process it undergoes is facilitated by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . This suggests that the compound’s action may be influenced by the presence of certain chemicals in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-2-methylprop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biomass-derived furans, such as furfural and 5-hydroxymethylfurfural, is gaining attention for sustainable and eco-friendly production methods .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carboxylic acids, saturated derivatives, and substituted furan compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

54160-39-3

Molecular Formula

C8H8O3

Molecular Weight

152.1

Purity

95

Origin of Product

United States

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